2-(2-(5-(tert-Butyl)-1,2,4-oxadiazol-3-yl)phenoxy)acetic acid
Description
Properties
IUPAC Name |
2-[2-(5-tert-butyl-1,2,4-oxadiazol-3-yl)phenoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-14(2,3)13-15-12(16-20-13)9-6-4-5-7-10(9)19-8-11(17)18/h4-7H,8H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMSWYSHCLDHIEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=NO1)C2=CC=CC=C2OCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(5-(tert-Butyl)-1,2,4-oxadiazol-3-yl)phenoxy)acetic acid typically involves multiple steps, starting from readily available starting materials One common route involves the formation of the oxadiazole ring through a cyclization reaction
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(2-(5-(tert-Butyl)-1,2,4-oxadiazol-3-yl)phenoxy)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted phenoxy derivatives.
Scientific Research Applications
2-(2-(5-(tert-Butyl)-1,2,4-oxadiazol-3-yl)phenoxy)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(2-(5-(tert-Butyl)-1,2,4-oxadiazol-3-yl)phenoxy)acetic acid involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The phenoxy group can enhance the compound’s binding affinity, while the acetic acid moiety can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a broader class of 1,2,4-oxadiazole derivatives. Key structural analogs include:
| Compound Name | Substituents on Oxadiazole | Key Functional Groups | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 2-(2-(5-(tert-Butyl)-1,2,4-oxadiazol-3-yl)phenoxy)acetic acid | 5-tert-Butyl | Phenoxyacetic acid | C₁₉H₂₀N₂O₄ | 340.37 |
| 2-(4-(4-(5-(4-Hydroxyphenyl)-1,2,4-oxadiazol-3-yl)phenoxy)phenyl)acetic acid (9a) | 5-(4-Hydroxyphenyl) | Phenoxyacetic acid | C₂₂H₁₆N₂O₆ | 405.11 |
| 2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]acetic acid | 5-Isopropyl | Acetic acid | C₇H₁₀N₂O₃ | 170.17 |
| ([5-(2-PROPOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]THIO)ACETIC ACID | 1,2,4-Triazole core | Thioacetic acid | C₁₃H₁₅N₃O₃S | 293.34 |
Key Observations :
- The tert-butyl group in the target compound increases steric hindrance compared to smaller substituents (e.g., isopropyl in C₇H₁₀N₂O₃), which may influence binding to biological targets .
- The 1,2,4-triazole analog (CAS: 50616-43-8) replaces the oxadiazole ring with a triazole, altering electronic properties and hydrogen-bonding capacity .
Key Observations :
- Yields for oxadiazole derivatives vary widely (29–96%), influenced by substituent complexity and purification methods .
- Acidic conditions (e.g., 1% acetic acid in petroleum ether) are critical for stabilizing acetic acid-containing derivatives during purification .
Physicochemical and Spectroscopic Properties
Key Observations :
- The hydroxyphenyl substituent in 9a introduces additional polarity, as evidenced by its distinct NMR signals and higher HPLC retention time .
- Discontinued analogs (e.g., 2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]acetic acid) suggest challenges in commercial scalability despite promising scaffold versatility .
Hypothetical Advantages of Target Compound :
- The tert-butyl group may enhance metabolic stability compared to hydroxylated analogs (e.g., 9a), which are prone to phase II conjugation .
Biological Activity
2-(2-(5-(tert-Butyl)-1,2,4-oxadiazol-3-yl)phenoxy)acetic acid is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, cytotoxicity, and therapeutic potential based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a tert-butyl group and an oxadiazole moiety, which are known to enhance biological activity. The general molecular formula is .
Structural Formula
Anticancer Properties
Research has indicated that derivatives of oxadiazoles exhibit significant anticancer properties. For example, studies have shown that related compounds can induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and U-937 (leukemia) cells.
Cytotoxicity Studies
A comparative analysis of cytotoxic effects revealed that certain oxadiazole derivatives demonstrate IC50 values in the low micromolar range against multiple cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5a | MCF-7 | 0.65 |
| 5b | U-937 | 1.50 |
| 5c | A549 | 2.78 |
These values indicate a promising potential for therapeutic applications in oncology.
The mechanism through which this compound exerts its effects appears to involve:
- Induction of Apoptosis : Flow cytometry assays have demonstrated that these compounds can activate apoptotic pathways in cancer cells.
- Inhibition of Tubulin Polymerization : Some derivatives have shown the ability to destabilize microtubules, which is critical for cancer cell division.
Inhibition Studies
In addition to anticancer activity, certain oxadiazole derivatives have been evaluated for their ability to inhibit carbonic anhydrases (CAs), which are implicated in tumorigenesis:
| Compound | Target CA | K_i (pM) |
|---|---|---|
| 16a | hCA IX | 89 |
| 16b | hCA II | 750 |
These findings suggest that the compound may also serve as a lead for developing CA inhibitors.
Case Studies and Research Findings
Several studies have explored the biological activity of oxadiazole derivatives:
- Study on MCF-7 Cells : A study demonstrated that certain oxadiazole compounds increased p53 expression levels and induced caspase-3 cleavage, leading to apoptosis in MCF-7 cells .
- In Vivo Evaluations : While most studies focus on in vitro assessments, ongoing research aims to evaluate the efficacy of these compounds in animal models to better understand their pharmacokinetics and therapeutic potential.
- Structure-Activity Relationship (SAR) : Modifications to the oxadiazole ring and phenoxy groups have been systematically studied to optimize activity against various cancer types .
Q & A
Q. What statistical approaches are suitable for analyzing dose-response relationships in pharmacological studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
